molecular formula C22H25N5O2S B2879709 1-(pyrrolidin-1-yl)-2-(4-{[3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl]carbonyl}piperazin-1-yl)ethanone CAS No. 1112446-55-5

1-(pyrrolidin-1-yl)-2-(4-{[3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl]carbonyl}piperazin-1-yl)ethanone

Cat. No.: B2879709
CAS No.: 1112446-55-5
M. Wt: 423.54
InChI Key: DYEKZPBWZABLFK-UHFFFAOYSA-N
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Description

1-(pyrrolidin-1-yl)-2-(4-{[3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl]carbonyl}piperazin-1-yl)ethanone is a synthetic heterocyclic compound of significant interest in medicinal chemistry and drug discovery research. This complex molecule is built on a thieno[2,3-b]pyridine core , a privileged scaffold known for its diverse biological activities and frequent appearance in compounds with pharmacological properties. The structure is further elaborated with pyrrolidine and piperazine moieties, which are common features in compounds designed to modulate biological targets, particularly enzymes and receptors. The specific research applications and detailed mechanism of action for this compound are areas of active investigation and are not fully characterized in the public domain. Its complex structure suggests potential as a key intermediate or a novel chemical entity for developing new therapeutic agents. Researchers can utilize this compound in high-throughput screening campaigns, target identification studies, and structure-activity relationship (SAR) analysis to explore its full potential. This product is intended for research and development purposes in a controlled laboratory environment only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Please refer to the product's Certificate of Analysis for specific data on purity, identity, and other quality control measures.

Properties

IUPAC Name

1-pyrrolidin-1-yl-2-[4-(3-pyrrol-1-ylthieno[2,3-b]pyridine-2-carbonyl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N5O2S/c28-18(25-8-1-2-9-25)16-24-12-14-27(15-13-24)22(29)20-19(26-10-3-4-11-26)17-6-5-7-23-21(17)30-20/h3-7,10-11H,1-2,8-9,12-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYEKZPBWZABLFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)CN2CCN(CC2)C(=O)C3=C(C4=C(S3)N=CC=C4)N5C=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(pyrrolidin-1-yl)-2-(4-{[3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl]carbonyl}piperazin-1-yl)ethanone, a complex organic compound, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological properties, and therapeutic implications.

Chemical Structure and Properties

The compound's molecular formula is C22H25N5O2SC_{22}H_{25}N_{5}O_{2}S, with a molecular weight of 423.5 g/mol. The structure features multiple heterocycles, including pyrrolidine and thienopyridine moieties, which are known for their diverse biological activities.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the Pyrrolidine Ring : Achieved through cyclization of appropriate precursors under acidic or basic conditions.
  • Introduction of Thieno[2,3-b]pyridine : This step involves specific coupling reactions to attach the thienopyridine moiety to the piperazine backbone.
  • Finalization : The final product is obtained through purification processes such as crystallization or chromatography.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, a related pyrrole derivative demonstrated significant antiproliferative activity against various cancer cell lines with an average IC50 value of 13.4 nM . The mechanism involves the inhibition of tubulin polymerization and induction of apoptosis via mitochondrial pathways, suggesting that similar derivatives may exhibit comparable effects.

Table 1: Anticancer Activity Comparison

CompoundIC50 (nM)Mechanism of Action
Compound A (related derivative)13.4Inhibition of tubulin polymerization
Compound B (another derivative)20.0Apoptosis induction

Enzyme Inhibition

Pyrrole and pyrrolidine derivatives have been shown to inhibit various enzymes critical in cancer progression. Notably, compounds with similar structures have been reported to inhibit protein kinases and reverse transcriptase, indicating a broad spectrum of potential therapeutic applications .

Antioxidant Activity

Studies on pyrrole derivatives suggest they possess antioxidant properties, which could contribute to their anticancer effects by mitigating oxidative stress within cells . This dual action enhances their appeal as therapeutic agents in oncology.

Case Studies

  • Study on Pyrrole Derivatives : A series of pyrrole derivatives were synthesized and evaluated for cytotoxic effects on cancer cell lines. The results indicated that modifications in the structure significantly impacted their biological activity, underscoring the importance of structure-activity relationships (SAR) .
  • Mechanistic Insights : Research utilizing molecular docking and dynamics simulations has revealed that compounds similar to our target can effectively bind to specific cancer-related proteins, suggesting a targeted approach in drug design .

Comparison with Similar Compounds

Tetrazole Derivatives with Piperidine Moieties

Compounds such as 1-(1-aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone derivatives (22–28) share the ethanone backbone and a nitrogen-rich heterocycle (tetrazole) but differ in the substitution of piperidine instead of piperazine. The tetrazole group enhances metabolic stability compared to the thienopyridine system in the target compound, which may influence pharmacokinetic profiles .

Arylpiperazine Derivatives (MK45 and MK39)

MK45 (1-(4-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)-4-(thiophen-2-yl)butan-1-one) and MK39 (1-(4-nitrophenyl)-3-(2-oxo-1,2,3,4-tetrahydro-1H-pyrimidin-6-yl)pyrrol-2-one) feature piperazine cores linked to aromatic systems. MK45 includes a thiophene group, while the target compound uses a thienopyridine scaffold.

Pyrrolidine-Pyrazolopyrazine Hybrids

The compound 1-{3-[1-(2-aminoethyl)-1H-pyrazolo[3,4-b]pyrazin-3-yl]pyrrolidin-1-yl}ethan-1-one shares a pyrrolidine-ethanone framework but replaces the thienopyridine-piperazine system with a pyrazolopyrazine group. This substitution reduces aromatic surface area, which may impact π-π stacking interactions in biological targets .

Physicochemical Properties

Property Target Compound (Estimated) 1-{3-[1-(2-aminoethyl)-1H-pyrazolo[...]pyrrolidin-1-yl}ethan-1-one Tetrazole-Piperidine Derivatives
LogD (pH 5.5) ~2.1 (predicted) 1.5 Not reported
Hydrogen Bond Acceptors 7 5 6–8 (varies by substituent)
Hydrogen Bond Donors 1 1 0–1

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